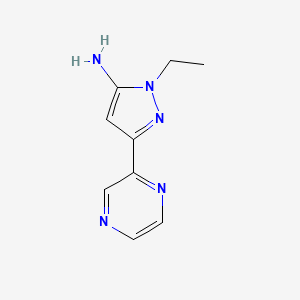

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-ethyl-5-pyrazin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-14-9(10)5-7(13-14)8-6-11-3-4-12-8/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCORGXJMZRXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=NC=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine: Similar structure with a methyl group instead of an ethyl group.

3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: A closely related compound with a carboxylic acid group.

Uniqueness: 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine stands out due to its ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. Pyrazole derivatives generally exhibit their effects through different mechanisms, such as:

- Enzyme Inhibition : The compound can inhibit specific enzymes, leading to reduced metabolic activity related to various diseases.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

- Disruption of Cell Membranes : The compound can affect cell membrane integrity, impacting cellular homeostasis and signaling pathways.

Biological Activities

This compound has been reported to exhibit several biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's structural modifications have been linked to enhanced anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

Anticancer Properties

The ability of pyrazole derivatives to induce apoptosis in cancer cells has been documented. For example, compounds derived from pyrazole structures have been tested for their efficacy against different cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies and Research Findings

Biochemical Pathways

The interaction of this compound with various biochemical pathways is crucial for its therapeutic potential:

- MAPK Signaling Pathway : The compound has been shown to modulate this pathway, which is essential for cell proliferation and differentiation.

- Apoptotic Pathways : It influences pathways leading to programmed cell death in cancer cells.

- Cytokine Production : The compound affects the production of cytokines involved in inflammation.

Vorbereitungsmethoden

Direct Amination of Pyrazoles from Primary Amines

A novel and efficient approach for preparing N-substituted pyrazoles, including derivatives like 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, involves the direct reaction of primary aliphatic or aromatic amines with diketones using an electrophilic amination reagent under mild conditions. This method is metal-free, fast, and uses commercially available reagents, making it practical for functionalizing amines to yield pyrazoles with various N-substituents.

-

- Primary amines serve as limiting reagents.

- No inorganic reagents or metals are required.

- Short reaction times under mild conditions.

- Yields vary but the procedure is straightforward and scalable.

-

- The reaction proceeds via imine intermediates formed from the amine and diketone.

- Electrophilic amination reagent facilitates the formation of the pyrazole ring.

- Side products from hydrazine decomposition are observed but manageable.

This method has been demonstrated to provide a range of N-alkyl and N-aryl pyrazoles efficiently and could be adapted for the synthesis of this compound by selecting appropriate amines and diketones.

Condensation of 5-Aminopyrazoles with Electrophilic Carbonyl Compounds

Another well-established synthetic route involves the condensation of 5-aminopyrazole derivatives, such as 1-ethyl-1H-pyrazol-5-amine, with electrophilic three-carbon synthons or α,β-unsaturated carbonyl compounds to build fused heterocyclic systems or substituted pyrazoles.

-

- Heating 5-amino-1-ethylpyrazole with diethyl 2-(1-ethoxyethylidene)malonate under Dean-Stark conditions at elevated temperatures (around 150°C) for several hours.

- Subsequent treatment with phosphorus oxychloride under reflux to promote cyclization and substitution.

- Workup involves aqueous quenching, extraction, and chromatographic purification.

-

- Yields reported around 57% for related intermediates.

- Reaction times range from 5 hours (initial condensation) to 12-18 hours (cyclization).

- Purification by silica gel chromatography with ethyl acetate/petroleum ether mixtures.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | 5-amino-1-ethylpyrazole + diethyl 2-(1-ethoxyethylidene)malonate, 150°C, 5 h, Dean-Stark | - | Formation of intermediate |

| Cyclization | Phosphorus oxychloride, reflux at 130°C, 18 h | 57.17 | Formation of ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |

| Workup and purification | Extraction with DCM, drying, chromatography | - | Purified product obtained |

This method is adaptable for synthesizing N-substituted pyrazoles and related heterocycles, potentially including this compound, by modifying the electrophilic partners to incorporate the pyrazin-2-yl moiety.

Multicomponent Domino Reactions Involving Pyrazol-5-amines

Multicomponent domino reactions have been explored to construct complex pyrazole derivatives via the reaction of pyrazol-5-amines with arylglyoxals and other electrophiles. These reactions enable the formation of fused heterocycles and functionalized pyrazoles in moderate to good yields.

-

- Aryl substituents with electron-withdrawing groups (F, Cl, Br) tend to reduce reactivity.

- Electron-neutral or electron-donating groups enhance yields.

- Steric hindrance on the pyrazole ring influences reaction pathways and product types.

Relevance to target compound :

- Although these reactions primarily yield fused ring systems, the underlying chemistry of pyrazol-5-amines functionalization is applicable.

- The pyrazin-2-yl substituent could be introduced via appropriately substituted arylglyoxal analogs.

-

- Use of p-toluenesulfonic acid as a promoter.

- Solvents like DMF or ethanol.

- Reaction times around 20 minutes to several hours.

These domino reactions offer a versatile platform for elaborating pyrazol-5-amine derivatives, potentially enabling the synthesis of this compound through tailored starting materials.

In Situ Generation of N-Substituted 5-Aminopyrazoles

An alternative approach involves the in situ formation of N-substituted 5-aminopyrazoles from ethyl hydrazine and ethyl cyanoacetate, followed by condensation with electrophilic partners to form the desired pyrazole derivatives.

-

- Ethyl hydrazine reacts with ethyl cyanoacetate to generate 1-ethyl-1H-pyrazol-5-amine intermediates.

- Subsequent condensation with carbonyl compounds or other electrophiles leads to cyclized products.

- This method has been used in the synthesis of pyrazolo[3,4-b]pyridines and related compounds.

-

- Avoids isolation of unstable intermediates.

- Streamlines synthesis via one-pot procedures.

- Facilitates incorporation of N-ethyl substitution.

This synthetic strategy can be adapted for the preparation of this compound by selecting suitable electrophilic partners bearing the pyrazin-2-yl group.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.